molecular formula C20H23FN2O2 B4821685 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE

Cat. No.: B4821685
M. Wt: 342.4 g/mol
InChI Key: FJBGKSRTZGDGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the aromatic rings are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, such as receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, leading to changes in neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:

    Trazodone: A piperazine derivative used as an antidepressant. It shares structural similarities but has different pharmacological properties.

    Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia. It has a different substitution pattern on the piperazine ring.

    Urapidil: A piperazine-based alpha1-adrenergic receptor antagonist used to treat hypertension.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-4-3-5-19(16(15)2)22-10-12-23(13-11-22)20(24)14-25-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBGKSRTZGDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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